Cas no 190256-95-2 (2-4-(pyrrolidin-1-yl)phenylbutanoic acid)

2-4-(Pyrrolidin-1-yl)phenylbutanoic acid is a synthetic organic compound featuring a pyrrolidine-substituted phenyl group attached to a butanoic acid backbone. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyrrolidine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization, such as esterification or amidation. Its rigid aromatic core contributes to stability, facilitating applications in drug discovery, particularly in the development of receptor-targeted therapies. The compound’s well-defined synthesis route ensures high purity and consistency, supporting its use in precision chemistry. Researchers value it for its versatility in constructing complex molecules with potential biological activity.
2-4-(pyrrolidin-1-yl)phenylbutanoic acid structure
190256-95-2 structure
Product Name:2-4-(pyrrolidin-1-yl)phenylbutanoic acid
CAS No:190256-95-2
MF:C14H19NO2
MW:233.30616402626
CID:6011741
PubChem ID:19599631
Update Time:2025-06-09

2-4-(pyrrolidin-1-yl)phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-(pyrrolidin-1-yl)phenylbutanoic acid
    • SCHEMBL6625037
    • EN300-1787074
    • 190256-95-2
    • 2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
    • Inchi: 1S/C14H19NO2/c1-2-13(14(16)17)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)
    • InChI Key: IEOKUIRQSXGRBG-UHFFFAOYSA-N
    • SMILES: OC(C(CC)C1C=CC(=CC=1)N1CCCC1)=O

Computed Properties

  • Exact Mass: 233.141578849g/mol
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 2-4-(pyrrolidin-1-yl)phenylbutanoic acid

Introduction to 2-4-(pyrrolidin-1-ylphenylbutanoic acid) and Its Significance in Modern Chemical Research

2-4-(pyrrolidin-1-ylphenylbutanoic acid), identified by its CAS number 190256-95-2, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines a pyrrolidin-1-yl moiety with a phenylbutanoic acid backbone, making it a versatile scaffold for the development of novel bioactive agents. The unique combination of these structural elements not only contributes to its chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic interventions.

The pyrrolidin-1-yl group, a nitrogen-containing heterocycle, is well-known for its presence in numerous pharmacologically active compounds. Its ability to form stable hydrogen bonds and interact with biological targets makes it an attractive component in the design of small-molecule drugs. In contrast, the phenylbutanoic acid moiety introduces hydrophobicity and metabolic stability, which are crucial factors in the pharmacokinetic profile of a drug candidate. The synergistic effect of these two components in 2-4-(pyrrolidin-1-ylphenylbutanoic acid) suggests potential applications in modulating various biological pathways.

pyrrolidin-1-ylphenylbutanoic acid) are being explored for their potential to interact with specific enzymes and receptors involved in disease mechanisms. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are key players in cancer signaling pathways. The precise structural features of this molecule allow for fine-tuning of its interactions with biological targets, making it a promising candidate for further investigation.

pyrrolidin-1-ylphenylbutanoic acid) is its synthetic accessibility. The availability of efficient synthetic routes enables researchers to modify its structure and explore new derivatives with enhanced pharmacological properties. Recent publications have highlighted the use of this compound as a building block in the synthesis of more complex molecules designed to address unmet medical needs. The ability to rapidly iterate and optimize synthetic protocols has accelerated the discovery process, bringing us closer to the development of novel therapeutic agents. pyrrolidin-1-ylphenylbutanoic acid) has shown promise in other areas of chemical research. Its unique spectroscopic properties make it useful for analytical applications, such as chromatographic separation and mass spectrometry analysis. Furthermore, its stability under various conditions allows for its use in industrial processes where high-performance materials are required. The versatility of this compound underscores its importance not only as a research tool but also as a practical material in multiple scientific domains. pyrrolidin-1-ylphenylbutanoic acid). Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its interactions with biological targets at an atomic level. These studies have not only validated experimental findings but also guided the design of more effective derivatives. The synergy between experimental chemistry and computational biology has been instrumental in advancing our knowledge of this compound and its potential applications. pyrrolidin-1-ylphenylbutanoic acid) are promising. Ongoing research aims to expand its utility by exploring new synthetic pathways and investigating its effects on various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative applications that could revolutionize therapeutic strategies. As our understanding of biological systems continues to grow, compounds like 2-4-(pyrrolidin-1-ylphenylbutanoic acid) will play a crucial role in addressing complex medical challenges.
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